![molecular formula C13H15NO B3132753 (2-Ethoxynaphthalen-1-yl)methanamine CAS No. 376594-96-6](/img/structure/B3132753.png)
(2-Ethoxynaphthalen-1-yl)methanamine
Overview
Description
(2-Ethoxynaphthalen-1-yl)methanamine, also known as 2-EtN, is a highly versatile organic compound with a wide range of applications in synthetic and medicinal chemistry. It is a colorless, crystalline solid with a pungent odor and is soluble in polar organic solvents. Due to its high reactivity, 2-EtN is used as a building block for the synthesis of other compounds, and as a reagent for a variety of chemical reactions. In addition, it has been extensively studied for its potential medicinal applications, including its ability to modulate the activity of several enzymes and receptors.
Scientific Research Applications
Synthesis and Chemical Characterization
(2-Ethoxynaphthalen-1-yl)methanamine has been synthesized and characterized through various chemical processes. The study by Yıldırım et al. (2016) focused on the synthesis, crystal structures, and spectroscopic analysis of this compound, using techniques such as single-crystal X-ray diffraction, FT-IR, UV–Visible spectroscopy, and computational methods. This research provided detailed insight into the molecular geometries, intra- and inter-molecular interactions, and non-linear optical properties of the compound, laying the groundwork for its potential applications in material science and molecular engineering Yıldırım, M., Yıldırım, A., Macit, M., Agar, A., Paşaoǧlu, H., & Soylu, M. S. (2016). Synthesis, crystal structures, spectroscopic analysis and DFT calculations of 2-ethoxy-1-naphtaldehyde and (E)-N-((2-ethoxynaphthalen-1-yl)methylene)-3-methylaniline. Journal of Molecular Structure, 1118, 194-202..
Metal Ion Detection
Further research into the reactions of naphthalene derivatives has revealed their potential application in selective detection of metal ions. Aggrwal et al. (2021) discussed the reaction between 2,3-dibromonaphthalene-1,4-dione and related amines, leading to compounds capable of selectively detecting Hg and Ni ions. This opens avenues for using naphthalene derivatives, such as (2-ethoxynaphthalen-1-yl)methanamine, in environmental monitoring and remediation, particularly for detecting and quantifying heavy metal pollution in water sources Aggrwal, G., Salunke-Gawali, S., Gejji, S. P., Nikalje, M. D., Chakravarty, D., Verma, P., Gosavi-Mirkute, P., Harihar, S., Jadhav, M. S., & Puranik, V. (2021). Reactions of 2,3-Dibromonaphthalene-1,4-Dione and Pyridyl Amines: X-ray Structures, DFT Investigations, and Selective Detection of the Hg2+ and Ni2+ Ions..
Antimicrobial and Anticonvulsant Agents
Compounds related to (2-ethoxynaphthalen-1-yl)methanamine have demonstrated significant antimicrobial activities. Thomas, Adhikari, and Shetty (2010) synthesized a series of naphthoylindole derivatives showing moderate to very good antibacterial and antifungal activities. This suggests potential for (2-ethoxynaphthalen-1-yl)methanamine derivatives in developing new antimicrobial agents Thomas, K. D., Adhikari, A. V., & Shetty, N. S. (2010). Design, synthesis and antimicrobial activities of some new quinoline derivatives carrying 1,2,3-triazole moiety. European Journal of Medicinal Chemistry, 45(9), 3803-3810.. Additionally, Pandey and Srivastava (2011) explored the anticonvulsant activities of Schiff bases derived from 3-aminomethyl pyridine, hinting at the neuroactive potential of naphthalene derivatives, which could be an interesting area for further research with (2-ethoxynaphthalen-1-yl)methanamine Pandey, S., & Srivastava, R. (2011). Synthesis and characterization of some heterocyclic schiff bases: potential anticonvulsant agents. Medicinal Chemistry Research, 20, 1091-1101..
properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8H,2,9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITNVKJPIGQEIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxynaphthalen-1-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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